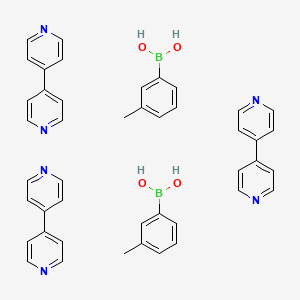
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is a compound that combines the properties of boronic acids and pyridine derivatives. Boronic acids are known for their ability to form stable covalent bonds with diols, which makes them valuable in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. Pyridine derivatives, on the other hand, are widely used in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)boronic acid typically involves the reaction of 3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. For 4-pyridin-4-ylpyridine, a common method involves the coupling of 4-bromopyridine with 4-pyridylboronic acid using a palladium-catalyzed Suzuki–Miyaura reaction .
Industrial Production Methods: Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: (3-Methylphenyl)boronic acid can undergo oxidation to form phenols.
Reduction: Pyridine derivatives can be reduced to piperidines under hydrogenation conditions.
Substitution: Both components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: 3-Methylphenol.
Reduction: 4-Piperidylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.
Biology: Boronic acids are used in the development of enzyme inhibitors.
Medicine: Pyridine derivatives are key components in many pharmaceuticals.
Industry: Used in the production of agrochemicals and materials science.
作用机制
The mechanism of action for (3-Methylphenyl)boronic acid involves the formation of covalent bonds with diols, which is crucial in the Suzuki–Miyaura coupling reaction. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired product. Pyridine derivatives often act as ligands, coordinating to metal centers and influencing their reactivity .
相似化合物的比较
Phenylboronic acid: Similar in reactivity but lacks the methyl group.
4-Pyridylboronic acid: Similar in structure but with different substituents on the pyridine ring.
Uniqueness: (3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is unique due to the presence of both boronic acid and pyridine functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .
属性
CAS 编号 |
917814-64-3 |
|---|---|
分子式 |
C44H42B2N6O4 |
分子量 |
740.5 g/mol |
IUPAC 名称 |
(3-methylphenyl)boronic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/3C10H8N2.2C7H9BO2/c3*1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6-3-2-4-7(5-6)8(9)10/h3*1-8H;2*2-5,9-10H,1H3 |
InChI 键 |
SWNNACMPIVSNOI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C)(O)O.B(C1=CC(=CC=C1)C)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


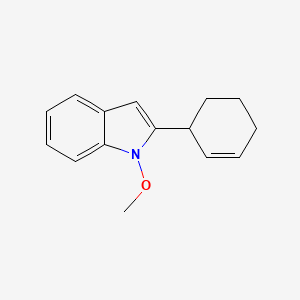
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)
![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
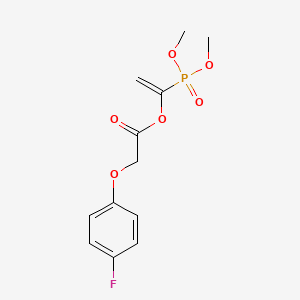
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
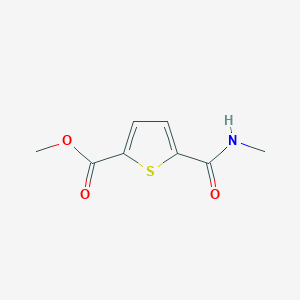
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
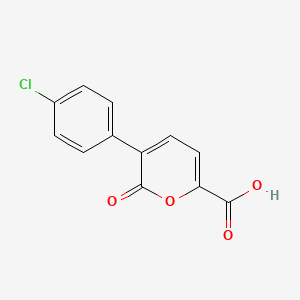
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
